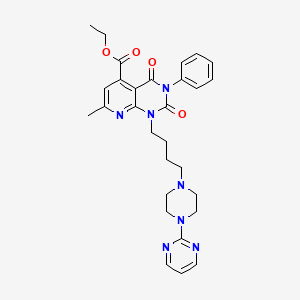
6-Ethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one, commonly referred to as 6Et-PBOA-5one, is a heterocyclic compound that features a fused benzoxazepine and pyridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride .
Industrial Production Methods
For industrial-scale production, methods such as chemical vapor deposition (CVD) and thermal vapor deposition are employed due to their efficiency and scalability. These methods ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame-retardant polymers
Mecanismo De Acción
The mechanism of action of 6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
- 6-Propylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
- 6-Butylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Uniqueness
6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
134894-50-1 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
6-ethylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C14H12N2O2/c1-2-16-11-7-3-4-8-12(11)18-13-10(14(16)17)6-5-9-15-13/h3-9H,2H2,1H3 |
Clave InChI |
FEDMVRUBHRFKGY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















